MI-1061

Description

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in maintaining cellular and genetic stability. mdpi.com It responds to cellular stress signals, such as DNA damage, by initiating processes like cell cycle arrest, DNA repair, and apoptosis (programmed cell death) to prevent the proliferation of damaged cells. mdpi.com The function of p53 is tightly controlled by its principal cellular antagonist, the murine double minute 2 (MDM2) oncoprotein. mdpi.com

MDM2 and p53 exist in an autoregulatory feedback loop. researchgate.net p53 promotes the transcription of the MDM2 gene, leading to an increase in MDM2 protein. The MDM2 protein, in turn, binds directly to p53, inhibiting its transcriptional activity and functioning as an E3 ubiquitin ligase to target p53 for proteasomal degradation. This interaction keeps p53 levels low in unstressed cells. In approximately 50% of human cancers, the TP53 gene is mutated, rendering the protein inactive. mdpi.com In many of the remaining cancers that retain wild-type p53, its tumor-suppressive function is abrogated by the overexpression of MDM2. mdpi.com This overexpression disrupts the delicate balance of the MDM2-p53 axis, effectively neutralizing p53 and allowing cancer cells to evade apoptosis and continue to proliferate. Therefore, the MDM2-p53 interaction is a critical nexus in the development and progression of many cancers.

The critical role of MDM2 in suppressing p53 function has made the MDM2-p53 protein-protein interaction (PPI) an attractive target for cancer therapy. mdpi.com The therapeutic strategy centers on developing small-molecule inhibitors that can disrupt this interaction, thereby liberating p53 from MDM2's negative control. By blocking the binding of MDM2 to p53, these inhibitors are designed to reactivate the potent tumor suppressor functions of wild-type p53 in cancer cells, leading to cell cycle arrest or apoptosis. ascentagepharma.com

Over the past two decades, extensive research has led to the discovery and development of several distinct chemical classes of MDM2-p53 inhibitors. mdpi.commdpi.com These scaffolds are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the surface of the MDM2 protein. nih.gov Among the most well-known classes are the nutlins (dihydroimidazoles), benzodiazepinediones, piperidinones, and spiro-oxindoles. mdpi.commdpi.com Many of these compounds have demonstrated the ability to reactivate the p53 pathway in preclinical models, and several have advanced into clinical trials for various cancers. mdpi.commdpi.com

The spiro-oxindole scaffold was identified as a promising class of MDM2 inhibitors through structure-based design. nih.govfrontiersin.org The core structure was conceived to mimic the presentation of the key p53 tryptophan residue (Trp23) that engages with the MDM2 hydrophobic pocket. frontiersin.org Early, or first-generation, spiro-oxindole inhibitors, such as MI-219, demonstrated potent, low-nanomolar binding affinity to MDM2 and effectively reactivated p53 in vitro and in vivo. ascentagepharma.com

However, a significant challenge with the initial spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold was chemical instability. nih.govnih.gov These first-generation compounds were found to be prone to epimerization in solution, a process where the compound converts into different stereoisomers. nih.gov This stereochemical instability presented a considerable hurdle for further development, as different isomers can have vastly different binding affinities and biological activities. ascentagepharma.com This limitation prompted the rational design of second-generation inhibitors aimed at overcoming this stability issue. The key innovation was a modification of the core scaffold to a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one structure, which proved to be chemically stable and not susceptible to epimerization. nih.govnih.gov This led to the development of more robust and clinically viable drug candidates.

MI-1061 emerged from the optimization of second-generation spiro-oxindole scaffolds. It was specifically designed to possess high potency, chemical stability, and oral bioavailability. cancer-research-network.commedchemexpress.com this compound is a potent inhibitor of the MDM2-p53 interaction, binding to the MDM2 protein with very high affinity. cancer-research-network.commedchemexpress.comnih.gov This strong binding effectively displaces p53, leading to its accumulation and activation. cancer-research-network.com

Preclinical studies have shown that this compound potently inhibits the growth of cancer cells that have wild-type p53, while having minimal effect on cells with mutated or deleted p53, confirming its p53-dependent mechanism of action. cancer-research-network.commedchemexpress.com For instance, it achieves low nanomolar efficacy in inhibiting cell growth in cell lines such as SJSA-1 and HCT-116 p53+/+. cancer-research-network.commedchemexpress.com The design of this compound was based on a preceding first-generation inhibitor, MI-77301, and was engineered to improve upon its predecessor's properties, particularly chemical stability. nih.govnih.gov In xenograft tumor models, orally administered this compound demonstrated the ability to activate the p53 pathway, induce apoptosis, and cause significant tumor regression. cancer-research-network.comnih.gov

Table 1: Biochemical Potency and Cellular Activity of this compound

| Parameter | Value | Assay/Cell Line |

|---|---|---|

| Binding Affinity (Ki) | 0.16 nM | Biochemical Assay |

| Inhibitory Concentration (IC50) | 4.4 nM | Biochemical Assay |

| Cell Growth Inhibition (IC50) | 100 nM | SJSA-1 (p53+/+) |

| Cell Growth Inhibition (IC50) | 250 nM | HCT-116 (p53+/+) |

| Cell Growth Inhibition (IC50) | >10,000 nM | HCT-116 (p53-/-) |

Data sourced from multiple studies. cancer-research-network.commedchemexpress.comnih.gov

Structure

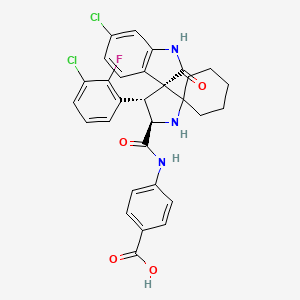

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDSEXPFIMKDMF-LOLKONATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26Cl2FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Medicinal Chemistry of Mi 1061

Rational Design Principles for Spiro-oxindole MDM2 Inhibitors

The rational design of spiro-oxindole MDM2 inhibitors is guided by the structural understanding of how p53 binds to the MDM2 protein. These inhibitors are designed to mimic key amino acid residues of p53, particularly tryptophan 23 (Trp23), phenylalanine 19 (Phe19), and leucine (B10760876) 26 (Leu26), which insert into a hydrophobic cleft on the MDM2 surface. The oxindole (B195798) core of the spiro-oxindole scaffold is designed to functionally replace the indole (B1671886) ring of Trp23, forming a hydrogen bond with MDM2. researchgate.netfrontiersin.org The spirocyclic nature of the molecule allows for strategic placement of substituents that can effectively occupy the adjacent hydrophobic pockets on MDM2 that normally accommodate Phe19 and Leu26. frontiersin.org This structure-based design approach has been fundamental in the discovery and optimization of this class of inhibitors. nih.govfrontiersin.orgmdpi.com

Chemical Synthesis Approaches for Spiro-oxindole Scaffolds

The synthesis of spiro-oxindole scaffolds is a critical aspect of developing these inhibitors. Various chemical methodologies are employed to construct the complex spirocyclic core and introduce the necessary chemical diversity for structure-activity relationship studies. Synthetic strategies often involve reactions that efficiently build the spiro-oxindole system, such as 1,3-dipolar cycloaddition reactions, which can rapidly generate the required stereochemistry and complexity. nih.govacs.org The specific synthetic route for MI-1061 was developed to ensure the formation of a chemically stable compound. researchgate.netnih.govnih.gov

Addressing Chemical Stability through Structural Engineering

A significant challenge encountered with some early spiro-oxindole MDM2 inhibitors was their chemical instability in solution. This instability could lead to the interconversion between different diastereoisomers, complicating their pharmacological profile. frontiersin.orgnih.gov Structural modifications were therefore crucial in the development of later-generation compounds like this compound to enhance their stability. researchgate.netnih.govnih.gov

The chemical instability observed in first-generation spiro-oxindoles was found to be a consequence of a reversible retro-Mannich ring-opening and subsequent recyclization process. nih.govnih.govfrontiersin.orgnih.govacs.org This mechanism involves the temporary opening of the pyrrolidine (B122466) ring, allowing for epimerization at certain stereocenters before re-closure. researchgate.netnih.govnih.govacs.org By understanding the details of this reaction pathway, medicinal chemists were able to design structural features that would disfavor the reversible process and promote the formation of a single, stable diastereoisomer. researchgate.netnih.govnih.gov

A key structural modification implemented to improve the chemical stability of spiro-oxindole inhibitors was the introduction of symmetrical substitution at the C2 position of the pyrrolidine ring. researchgate.netnih.govnih.govmdpi.com This symmetrical substitution fundamentally alters the retro-Mannich process, leading to a rapid and irreversible conversion to a single, thermodynamically favored diastereoisomer. researchgate.netnih.govnih.govmdpi.com This approach effectively mitigates the epimerization issue that plagued earlier compounds, ensuring that this compound exists predominantly as a single, stable form in solution. researchgate.netnih.govnih.govmdpi.com

Derivation from Predecessor Compounds (e.g., MI-77301)

This compound's development is a direct result of the optimization efforts that followed the discovery of earlier spiro-oxindole MDM2 inhibitors, including MI-77301 (also known as SAR405838). glpbio.comnih.govtandfonline.com MI-77301 was a potent compound that advanced into clinical trials. nih.govnih.govacs.orgmdpi.comapexbt.comresearchgate.net While effective in inhibiting the MDM2-p53 interaction, MI-77301 and similar first-generation compounds exhibited the aforementioned chemical stability issues related to diastereoisomer interconversion. frontiersin.orgnih.gov this compound was designed with structural modifications, particularly at the pyrrolidine C2 position, to address these stability concerns while maintaining or enhancing potency. researchgate.netnih.govnih.govmdpi.comtandfonline.com Although a co-crystal structure of this compound with MDM2 has not been published, its design was informed by the binding mode observed for MI-77301 in complex with MDM2, suggesting a similar interaction profile with the target protein. nih.gov Preclinical studies have shown that this compound possesses high binding affinity for MDM2 and demonstrates potent cellular activity, often superior to some earlier compounds in specific cancer cell lines. researchgate.netnih.govnih.govtargetmol.commedchemexpress.commedchemexpress.comacs.orgnih.gov

Binding Affinity and Cellular Activity Data

| Compound | Target | Binding Affinity (Ki) | Cellular Activity (SJSA-1 IC₅₀) | Reference |

| This compound | MDM2 | 0.16 nM | 4.4 nM (overall IC₅₀) | researchgate.netnih.govnih.govtargetmol.commedchemexpress.comglpbio.commedchemexpress.com |

| This compound | MDM2 | - | 100 nM (SJSA-1 p53⁺⁺) | medchemexpress.commedchemexpress.com |

| MI-77301 | MDM2 | 0.88 nM | 92 nM (SJSA-1) | apexbt.comcaymanchem.comichimarutrading.co.jpfishersci.co.uk |

Molecular and Cellular Mechanisms of Action of Mi 1061

Direct Binding Affinity to MDM2 Protein

MI-1061 demonstrates high binding affinity to the MDM2 protein. Research indicates a binding affinity (Kᵢ) of 0.16 nM medchemexpress.comacs.orgcancer-research-network.comtargetmol.commedchemexpress.commedchemexpress.comglpbio.comresearchgate.netnih.gov. This potent binding is crucial for its inhibitory activity against the MDM2-p53 interaction acs.orgresearchgate.net. The compound binds to the p53-binding pocket on MDM2, mimicking key residues of p53 that normally interact with MDM2 acs.orgresearchgate.netmdpi.com.

Table 1: Binding Affinity of this compound to MDM2

| Target | Assay Type | Value | Unit | Reference |

| MDM2 | Kᵢ | 0.16 | nM | medchemexpress.comacs.orgcancer-research-network.comtargetmol.commedchemexpress.commedchemexpress.comglpbio.comresearchgate.netnih.gov |

| MDM2-p53 Interaction | IC₅₀ | 4.4 | nM | medchemexpress.comcancer-research-network.comtargetmol.commedchemexpress.commedchemexpress.comglpbio.com |

Disruption of MDM2-p53 Protein-Protein Interaction

The high-affinity binding of this compound to the p53-binding cleft of MDM2 directly competes with p53 for this binding site acs.orgresearchgate.netmdpi.com. This competitive binding effectively disrupts the physical interaction between MDM2 and p53 proteins medchemexpress.comacs.orgcancer-research-network.commedchemexpress.commedchemexpress.comglpbio.comresearchgate.netmdpi.comnih.govacs.org. By preventing MDM2 from binding to p53, this compound interferes with MDM2's ability to regulate p53 activity and stability mdpi.comnih.gov.

Consequent Reactivation of Wild-Type p53 Tumor Suppressor Function

In normal cells, MDM2 acts as a negative regulator of p53, primarily by targeting it for proteasomal degradation and inhibiting its transcriptional activity mdpi.comnih.govthno.org. In many cancers with wild-type p53, this negative regulation is amplified, suppressing p53's tumor suppressor functions mdpi.comnih.govresearchgate.netthno.org. By disrupting the MDM2-p53 interaction, this compound prevents MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation and stabilization of p53 protein cancer-research-network.commdpi.comnih.govuni-goettingen.deaacrjournals.orgrsc.org. This stabilization and release from MDM2 inhibition reactivates the transcriptional activity of wild-type p53 medchemexpress.comcancer-research-network.commedchemexpress.commedchemexpress.comglpbio.commdpi.comresearchgate.netnih.gov.

Modulation of p53 Downstream Effectors

The reactivation of p53 by this compound leads to the modulation of various downstream effector molecules that mediate p53's cellular functions, such as cell cycle arrest and apoptosis cancer-research-network.commedchemexpress.commedchemexpress.comglpbio.commdpi.comresearchgate.netnih.gov.

Transcriptional Upregulation of p53 Target Genes (e.g., p21, PUMA, MDM2)

Activated p53 functions as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes mdpi.comnih.govthno.org. Treatment with this compound results in the transcriptional upregulation of several key p53 target genes in cancer cells with wild-type p53 acs.orgnih.gov. Notable examples include:

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates p53-induced cell cycle arrest, primarily at the G1 and G2 phases cancer-research-network.commdpi.comacs.orgthno.orgnih.govrsc.orgbiorxiv.org.

PUMA (BCL2-binding component 3): A pro-apoptotic protein that plays a critical role in p53-mediated induction of apoptosis mdpi.comacs.orgthno.orgnih.gov.

MDM2: MDM2 itself is a transcriptional target of p53, forming a negative feedback loop nih.govacs.orgthno.orgnih.govaacrjournals.orgrsc.org. Upregulation of MDM2 transcription upon p53 activation is an expected consequence, although the functional outcome on MDM2 protein levels can vary depending on whether the compound is a pure inhibitor or a degrader acs.orgnih.govaacrjournals.orgrsc.org.

Studies using qRT-PCR have shown that this compound treatment effectively induces marked transcriptional upregulation of these genes in p53 wild-type cell lines acs.orgnih.gov.

Table 2: Transcriptional Upregulation of p53 Target Genes by this compound

| Target Gene | Effect on Transcription | Cell Line (p53 status) | Reference |

| MDM2 | Upregulation | RS4;11 (wild-type) | acs.orgnih.gov |

| p21 | Upregulation | RS4;11 (wild-type) | acs.orgnih.gov |

| PUMA | Upregulation | RS4;11 (wild-type) | acs.orgnih.gov |

| TP53 | No effect | RS4;11 (wild-type) | nih.gov |

Accumulation of p53, MDM2, and p21 Proteins

Consistent with its mechanism as an MDM2 inhibitor that prevents p53 degradation, this compound treatment leads to the accumulation of p53 protein cancer-research-network.commdpi.comnih.govuni-goettingen.deaacrjournals.orgrsc.org. Furthermore, due to the transcriptional upregulation of MDM2 and p21 by activated p53, the protein levels of MDM2 and p21 also increase following this compound treatment cancer-research-network.comnih.govaacrjournals.orgrsc.org. This accumulation of p53 and its downstream effectors like p21 is a hallmark of effective MDM2 inhibition and p53 pathway activation cancer-research-network.comnih.govaacrjournals.orgrsc.org.

Table 3: Protein Accumulation Induced by this compound

| Protein | Effect on Protein Level | Cell Line (p53 status) | Reference |

| p53 | Accumulation | RS4;11 (wild-type), MV4;11 (wild-type), SJSA-1 (wild-type), HCT-116 p53+/+ (wild-type) | cancer-research-network.comnih.govaacrjournals.orgrsc.org |

| MDM2 | Accumulation | RS4;11 (wild-type), MV4;11 (wild-type), SJSA-1 (wild-type), HCT-116 p53+/+ (wild-type) | cancer-research-network.comnih.govaacrjournals.orgrsc.org |

| p21 | Accumulation | RS4;11 (wild-type), SJSA-1 (wild-type), HCT-116 p53+/+ (wild-type) | cancer-research-network.comnih.govaacrjournals.orgrsc.org |

Induction of Apoptosis in p53 Wild-Type Cancer Cells

A critical outcome of p53 reactivation by this compound is the induction of apoptosis (programmed cell death) in cancer cells that retain wild-type p53 medchemexpress.comcancer-research-network.commedchemexpress.commedchemexpress.comglpbio.comnih.govglpbio.com. The increased levels of activated p53 and pro-apoptotic target genes like PUMA contribute to the initiation of the apoptotic cascade mdpi.comacs.orgthno.orgnih.gov. Studies have shown that this compound effectively induces robust apoptosis in p53 wild-type cancer cell lines and in xenograft tumor models medchemexpress.comcancer-research-network.commedchemexpress.commedchemexpress.comglpbio.comnih.govglpbio.com. This selective induction of apoptosis in p53 wild-type cells underscores the p53-dependent nature of this compound's cytotoxic effects medchemexpress.comcancer-research-network.com.

Table 4: Induction of Apoptosis by this compound

| Effect Observed | Cell Line/Model (p53 status) | Reference |

| Apoptosis Induction | p53 wild-type leukemia cells | nih.gov |

| Apoptosis Induction | SJSA-1 xenograft tumor tissue (wild-type) | medchemexpress.comcancer-research-network.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com |

| Robust Apoptosis Induction | RS4;11 cells (wild-type) | nih.gov |

| PARP cleavage (indicative of apoptosis) | SJSA-1 tumor tissue (wild-type) | cancer-research-network.com |

Mechanisms of Apoptotic Cascade Activation (e.g., PARP Cleavage)

Activation of the p53 pathway by this compound is a key mechanism for inducing apoptosis in cancer cells harboring wild-type p53. When p53 levels rise due to MDM2 inhibition by this compound, p53 can then promote the transcription of pro-apoptotic genes researchgate.netnih.gov. One such gene is PUMA (p53 upregulated modulator of apoptosis) nih.gov. Upregulation of pro-apoptotic proteins like PUMA can trigger the mitochondrial apoptotic pathway oncotarget.com.

A downstream indicator of apoptosis activation is the cleavage of PARP (Poly (ADP-ribose) polymerase) acs.orgacs.org. Studies have shown that treatment with this compound effectively induces robust cleavage of PARP in tumor tissue, indicative of strong apoptosis induction cancer-research-network.comacs.orgacs.org. This effect has been observed in xenograft models, where this compound treatment led to significant PARP cleavage in tumors cancer-research-network.comacs.orgacs.org.

Research findings have demonstrated the induction of apoptosis by this compound in various cancer cell lines and in vivo models. For instance, this compound potently induces apoptosis in SJSA-1 xenograft tumor tissue in mice medchemexpress.commedchemexpress.comglpbio.com.

Impact on Cellular Proliferation and Cell Cycle Progression

This compound has been shown to potently inhibit cell growth in cancer cell lines that retain wild-type p53 cancer-research-network.comadooq.comnih.govmedchemexpress.comglpbio.comnih.govtargetmol.com. The inhibition of cell proliferation is a direct consequence of the restored p53 function, which can induce cell cycle arrest researchgate.net.

One of the key p53 target genes is p21, a cyclin-dependent kinase (CDK) inhibitor nih.gov. Upregulation of p21 by activated p53 leads to the inhibition of CDK complexes, which are essential for cell cycle progression researchgate.net. This can result in cell cycle arrest, typically at the G1 or G2/M checkpoints, preventing uncontrolled cell division researchgate.net. Studies have shown that this compound treatment leads to the accumulation of p21 protein cancer-research-network.com. Furthermore, this compound effectively induces marked transcriptional upregulation of the cell cycle regulator gene p21 nih.gov.

The potency of this compound in inhibiting cell growth has been evaluated in various cell lines. Table 1 summarizes some reported IC50 values for this compound in different cancer cell lines harboring wild-type p53.

Table 1: In vitro Cell Growth Inhibition Activity of this compound

| Cell Line | p53 Status | IC50 (nM) | Reference |

| SJSA-1 | wild-type | 100 | cancer-research-network.commedchemexpress.commedchemexpress.comglpbio.comtargetmol.com |

| HCT-116 p53+/+ | wild-type | 250 | cancer-research-network.commedchemexpress.commedchemexpress.comglpbio.com |

| RS4;11 | wild-type | 140 | medchemexpress.com |

| OCI-AML5 | wild-type | 374.5 µM | medchemexpress.com |

| HCT-116 p53–/– | mutant | >10000 | cancer-research-network.commedchemexpress.commedchemexpress.comglpbio.com |

| SK-OV-3 | mutant | >25000 | acs.org |

Note: IC50 values may vary slightly between studies and assays.

These data indicate that this compound selectively inhibits the growth of cancer cells with wild-type p53, showing significantly less activity in cell lines with mutated or deleted p53 cancer-research-network.commedchemexpress.comglpbio.comacs.org. This selectivity is consistent with its mechanism of action as a p53 activator through MDM2 inhibition.

Structure Activity Relationship Sar and Analog Development for Mi 1061

Identification of Key Pharmacophoric Elements for MDM2 Binding

The design of spiro-oxindole MDM2 inhibitors, including MI-1061, is based on mimicking the critical amino acid residues of the p53 protein (Phe19, Trp23, and Leu26) that bind to a hydrophobic cleft on the surface of the MDM2 protein. The spiro-oxindole core structure itself is a key pharmacophoric element, designed to closely mimic the Trp23 residue of p53 and occupy a specific hydrophobic pocket within the MDM2 binding site. researchgate.nettandfonline.com The amide NH within the oxindole (B195798) core serves as a hydrogen bond donor, analogous to the NH group in Trp23. researchgate.net Substituents on the spiro-oxindole scaffold are strategically placed to interact with the other p53-binding pockets on MDM2, corresponding to Phe19 and Leu26. tandfonline.commdpi.com

Influence of Spiro-oxindole Scaffold Modifications on Potency and Selectivity

Modifications to the spiro-oxindole scaffold have significantly influenced the potency and stability of this class of MDM2 inhibitors. Early spiro-oxindole inhibitors, referred to as first-generation compounds (e.g., MI-219), suffered from chemical instability in solution due to a reversible retro-Mannich and recyclization reaction. researchgate.netmdpi.com This isomerization could lead to an equilibrium mixture of diastereoisomers, potentially impacting their pharmacological profile. researchgate.netmdpi.com

A key modification that led to the development of second-generation spiro-oxindoles like this compound was changing the chiral center at the C2 position of the pyrrolidine (B122466) ring to a symmetrical center by introducing two identical substituents. researchgate.netmdpi.commdpi.comacs.orgnih.govacs.org This structural change resulted in a rapid and irreversible conversion to a single, stable diastereoisomer, typically with a trans-configuration between the aryl substituents on the pyrrolidine ring. mdpi.commdpi.comacs.orgacs.org This improved chemical stability was a crucial advancement in the development of this class of inhibitors. researchgate.netacs.orgnih.govacs.org

Systematic Evaluation of Substituent Effects on Biological Activity

Extensive SAR studies have been conducted to systematically evaluate the effect of different substituents on the spiro-oxindole core on the biological activity of these compounds. Modifications have primarily focused on the substituents attached to the pyrrolidine ring and the indoline (B122111) portion of the spiro-oxindole scaffold.

For second-generation spiro-oxindoles with symmetrical C2' substitution, the nature and position of substituents on the aryl rings attached to the pyrrolidine moiety have been critical for optimizing MDM2 binding affinity and cellular potency. For instance, in the development series that led to this compound (compound 39 or 31 in some reports), systematic variations of substituents on the N-arylcarboxamide group were explored. acs.orgnih.govacs.org These studies demonstrated that specific substitution patterns resulted in very high binding affinities to MDM2 and improved cellular activity in cancer cell lines like SJSA-1. acs.orgnih.gov

Data from SAR studies on second-generation spiro-oxindoles highlight the impact of structural changes on potency. For example, this compound exhibited a high binding affinity to MDM2 with a Ki of 0.16 nM and potent cellular activity with an IC50 of 0.10 µM in SJSA-1 cells mdpi.com or 4.4 nM (IC50) in a protein binding assay researchgate.netchemicalprobes.org. This potency was superior to earlier compounds in the series. acs.orgnih.gov

Here is a table summarizing some reported activity data for this compound:

| Compound | MDM2 Binding Ki (nM) | SJSA-1 Cell Growth Inhibition IC50 (µM) | Protein Binding Assay IC50 (nM) | Reference |

| This compound | 0.16 | 0.10 | - | mdpi.com |

| This compound | 0.16 | - | 4.4 | researchgate.netchemicalprobes.org |

Note: Different assay conditions and cell lines may result in variations in reported IC50 values.

Rational Design of Analogs with Improved Potency and Stability

The rational design of this compound was primarily driven by the need to overcome the chemical instability observed in first-generation spiro-oxindole MDM2 inhibitors. By designing compounds with symmetrical substituents at the C2' position of the pyrrolidine ring, researchers were able to ensure irreversible conversion to the most active and stable diastereoisomer. researchgate.netmdpi.commdpi.comacs.orgnih.govacs.org This approach successfully addressed the stability issue that plagued earlier analogs. researchgate.netacs.orgnih.govacs.org

Following the discovery of this compound, further rational design efforts led to the development of subsequent analogs with improved pharmacological properties. For instance, bio-isosteric replacement of the benzoic acid moiety in this compound with a bicyclo[2.2.2]octane-1-carboxylic acid resulted in compounds with improved plasma exposure, although initial compounds showed reduced distribution. mdpi.com Continued optimization led to the discovery of compounds like APG-115 (also referred to as AA-115 or compound 60), a second-generation spiro-oxindole MDM2 inhibitor with a symmetrical C2 on the pyrrolidine core, which demonstrated high affinity, potent cellular activity, and improved oral pharmacokinetic profiles, advancing into clinical development. mdpi.comacs.orgnih.gov

Beyond optimizing inhibitory activity, this compound has also served as a starting point for the rational design of MDM2-targeted PROTAC (proteolysis targeting chimera) degraders. mdpi.comnih.govresearchgate.netthno.org By linking this compound, as an MDM2-binding ligand, to an E3 ubiquitin ligase recruiting ligand (such as lenalidomide (B1683929) for cereblon), bifunctional molecules like MD-224 were created. mdpi.comnih.govresearchgate.netthno.org This represents a distinct strategy for analog development, shifting from inhibiting protein-protein interaction to inducing targeted protein degradation, and has shown significantly higher potency in inducing MDM2 degradation and inhibiting cell growth compared to the parent inhibitor this compound. mdpi.comresearchgate.net

Comparative SAR Analysis with Other MDM2 Inhibitor Classes

This compound and other spiro-oxindoles represent one major class of small-molecule MDM2 inhibitors. Other classes include imidazoline (B1206853) analogs (e.g., Nutlin-3, RG7112) and piperidinones (e.g., AMG-232). tandfonline.commdpi.commdpi.comnih.govthno.orgwikipedia.orgguidetopharmacology.org While all these inhibitors aim to disrupt the MDM2-p53 interaction by binding to the p53-binding cleft on MDM2, they achieve this through different chemical scaffolds and binding modes.

Preclinical Efficacy and Pharmacological Characterization of Mi 1061

In Vitro Efficacy Studies in Cancer Cell Lines

In vitro studies have investigated the effects of MI-1061 on the growth and survival of various cancer cell lines, with a particular focus on their p53 status.

Cell Growth Inhibition in p53 Wild-Type Cancer Models (e.g., SJSA-1, HCT-116 p53+/+, RS4;11, MV4;11)

This compound has demonstrated potent cell growth inhibitory activity in cancer cell lines harboring wild-type p53. In SJSA-1 cells, an osteosarcoma cell line with MDM2 amplification and wild-type p53, this compound achieved an IC₅₀ value of 100 nM. cenmed.comharvard.edunih.govcenmed.comnih.gov Similarly, in HCT-116 p53+/+ colorectal carcinoma cells, the IC₅₀ was determined to be 250 nM. cenmed.comharvard.edunih.govcenmed.comnih.gov Studies in acute leukemia cell lines with wild-type p53, such as RS4;11 and MV4;11, have also shown potent cell growth inhibition by this compound.

A summary of representative in vitro cell growth inhibition data for this compound in p53 wild-type cell lines is presented in the table below:

| Cell Line | p53 Status | Cancer Type | IC₅₀ (nM) |

| SJSA-1 | Wild-Type | Osteosarcoma | 100 |

| HCT-116 p53+/+ | Wild-Type | Colorectal Carcinoma | 250 |

| RS4;11 | Wild-Type | Acute Lymphoblastic Leukemia | 179 / ~100-1000 |

| MV4;11 | Wild-Type | Acute Myeloid Leukemia | 93 / ~100-1000 |

Note: IC₅₀ values may vary slightly depending on the specific assay and experimental conditions used in different studies.

Differential Activity in p53 Knockout or Mutated Cell Lines

A key characteristic of MDM2 inhibitors like this compound is their dependence on functional wild-type p53 for their cytotoxic effects. Studies have shown that this compound exhibits significantly reduced or no activity in cell lines lacking functional p53. For instance, in the p53 knockout cell line HCT-116 p53-/-, this compound displayed an IC₅₀ greater than 10000 nM, indicating a lack of significant growth inhibition in the absence of p53. cenmed.comharvard.edunih.govcenmed.comnih.gov This differential activity underscores the mechanism of action of this compound, which relies on the presence and activation of wild-type p53. Cell lines with mutated p53 also show high resistance to this compound, with IC₅₀ values typically exceeding 10 µM.

Apoptosis Induction Assays in Cultured Cells

Activation of wild-type p53 by MDM2 inhibitors leads to the transcription of p53 target genes, including those involved in apoptosis. This compound has been shown to potently induce apoptosis in cultured cancer cells with wild-type p53. Assays such as Annexin V/PI double staining followed by flow cytometry have been used to quantify apoptosis induction. In RS4;11 cells, treatment with this compound effectively induced apoptosis. The induction of apoptosis is a critical component of the antitumor activity observed with this compound.

In Vivo Antitumor Activity in Murine Xenograft Models

The preclinical efficacy of this compound has been further evaluated in vivo using murine xenograft models, particularly those established with human cancer cell lines expressing wild-type p53.

Demonstration of Tumor Growth Inhibition and Regression (e.g., SJSA-1 Osteosarcoma Xenografts)

This compound has demonstrated strong antitumor activity in murine xenograft models. In SCID mice bearing SJSA-1 osteosarcoma xenografts, oral administration of this compound resulted in significant tumor growth inhibition and achieved tumor regression. cenmed.comharvard.edunih.govnih.govcenmed.comnih.govgithub.ioumich.edu This finding is consistent across multiple reports and highlights the in vivo efficacy of this compound against tumors with MDM2 amplification and wild-type p53. Studies in the RS4;11 xenograft model have also shown tumor growth inhibition by this compound.

Pharmacodynamic Biomarker Assessment in Tumor Tissue (e.g., p53, MDM2, p21 protein levels, PARP cleavage)

Pharmacodynamic studies in tumor tissue from treated mice have confirmed the mechanism of action of this compound in vivo. Following administration of this compound, an effective activation of p53 was observed, leading to the accumulation of p53 protein. nih.gov Consistent with p53 activation, increased levels of the p53 target proteins MDM2 and p21 were detected in the tumor tissue. nih.gov Furthermore, robust cleavage of PARP (Poly (ADP-ribose) polymerase) was effectively induced in the tumors, serving as a key indicator of apoptosis induction in vivo. nih.gov These pharmacodynamic changes correlate with the observed antitumor activity and tumor regression in xenograft models.

A summary of observed pharmacodynamic effects in SJSA-1 xenograft tumor tissue after this compound administration is presented in the table below:

| Biomarker | Effect Observed | Indication |

| p53 protein | Accumulation | p53 activation |

| MDM2 protein | Accumulation | Transcriptional upregulation by p53 |

| p21 protein | Accumulation | Transcriptional upregulation by p53; Cell cycle regulation |

| PARP cleavage | Robust Induction | Apoptosis induction |

Pharmacokinetic Profiles in Preclinical Species (Excluding Specific Parameters)

The pharmacokinetic profile of this compound has been characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion properties, which are crucial for assessing its potential as a therapeutic agent and for guiding in vivo efficacy studies.

Preclinical evaluations have indicated that this compound is orally bioavailable. acs.org This is an important characteristic for a potential therapeutic compound, as oral administration is often preferred for its convenience. Studies in preclinical models, such as mice, have demonstrated that this compound achieves sufficient systemic exposure to exert its pharmacological effects, leading to observed tumor regression in xenograft models following administration. researchgate.netacs.org

While the preclinical pharmacokinetic characterization has been conducted to support in vivo efficacy studies, specific detailed pharmacokinetic parameters, such as plasma concentration-time profiles, half-life, clearance, and volume of distribution in various preclinical species, are not detailed in the currently available information. The demonstration of in vivo efficacy after administration in preclinical models confirms that this compound possesses a pharmacokinetic profile that allows it to reach the target site and exert its inhibitory effects on MDM2 in these models.

Comparative In Vitro Potency (IC50) in Primary Human AML Samples

| Compound | Median IC50 (Primary AML Samples) |

| This compound | 2.3 µM |

| MI-265 | 120 pM |

Note: Data derived from studies comparing the potency of this compound and the PROTAC MDM2 degrader MI-265 in ex vivo cultures of primary AML samples. researchgate.netashpublications.org

Mi 1061 in the Development of Proteolysis Targeting Chimeras Protacs

Theoretical Underpinnings of Targeted Protein Degradation via PROTACs

Targeted protein degradation (TPD) is a therapeutic strategy that leverages the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-associated proteins. frontiersin.orgthermofisher.comnih.govmdpi.com Unlike conventional small molecule inhibitors that occupy and block protein active sites, PROTACs function catalytically by inducing the degradation of the target protein. thermofisher.commdpi.comnih.govarvinas.com

PROTACs are heterobifunctional molecules composed of two key ligands connected by a linker. thermofisher.comnih.gov One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. thermofisher.comnih.govarvinas.com The simultaneous binding of the PROTAC to both the POI and the E3 ligase facilitates the formation of a ternary complex. thermofisher.comnih.govnih.govarvinas.com This proximity allows the E3 ligase to ubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome. frontiersin.orgthermofisher.commdpi.comnih.govarvinas.comacs.orgwikipedia.org

The catalytic nature of PROTACs means that a single PROTAC molecule can facilitate the ubiquitination and degradation of multiple copies of the target protein. thermofisher.commdpi.comnih.govarvinas.com This event-driven pharmacology contrasts with the stoichiometric binding required by traditional inhibitors. nih.govarvinas.com The UPS is a natural cellular pathway responsible for clearing misfolded, damaged, or short-lived proteins, and PROTACs effectively hijack this system for therapeutic purposes. frontiersin.orgthermofisher.commdpi.com

Design Strategy Utilizing MI-1061 as a Protein of Interest (POI) Ligand

This compound was initially developed as a potent small-molecule inhibitor of the MDM2-p53 interaction. acs.orgacs.orgnih.govadooq.comglpbio.com MDM2 is a key negative regulator of the tumor suppressor protein p53, primarily through its E3 ubiquitin ligase activity, which targets p53 for proteasomal degradation. acs.orgscienceopen.comresearchgate.netnih.govnih.govresearchgate.net Inhibiting the interaction between MDM2 and p53 was pursued as a strategy to stabilize and activate p53 in cancer cells where the p53 pathway is intact but inhibited by MDM2 overexpression. acs.orgscienceopen.comnih.govnih.govaacrjournals.org

This compound demonstrated potent activation of wild-type p53 and inhibition of cell growth in cancer cell lines harboring wild-type p53. nih.govadooq.comglpbio.com Structural studies revealed that this compound binds to the p53-binding pocket of MDM2. acs.orgresearchgate.net Specifically, modeling suggested that a carboxylic acid group on a phenyl ring within the structure of this compound would be exposed to the solvent region when bound to MDM2. nih.gov This exposed functional group provided a suitable attachment point for linking this compound to ligands that recruit E3 ubiquitin ligases, such as cereblon (CRBN) or Von Hippel-Lindau (VHL), thereby enabling the design of bifunctional PROTAC MDM2 degraders. nih.govaacrjournals.org

By utilizing this compound as the MDM2-binding ligand (the POI ligand) in a PROTAC construct, researchers aimed to redirect the E3 ligase to MDM2 itself, leading to the degradation of MDM2. This strategy offered a potential advantage over simple MDM2 inhibition, as it could lead to more robust and sustained activation of p53 by physically removing the MDM2 protein. nih.govaacrjournals.org

Mechanistic Insights into this compound-based MDM2 Degraders (e.g., MD-224, MD-222, MI-265)

Several PROTAC MDM2 degraders have been developed utilizing this compound or related MDM2-binding motifs, including compounds like MD-224, MD-222, and MI-265. nih.govnih.govpatsnap.comcreative-biolabs.com These molecules are designed to recruit an E3 ligase, such as Cereblon (CRBN) or VHL, to the MDM2 protein via the this compound-derived ligand. aacrjournals.orgcenmed.com

Enhanced MDM2 Protein Depletion via Ubiquitin-Proteasome System

A key mechanistic feature of this compound-based MDM2 degraders is their ability to induce potent and rapid depletion of MDM2 protein through the UPS. nih.govpatsnap.comcenmed.combroadpharm.com Unlike MDM2 inhibitors, which can lead to the accumulation of MDM2 protein due to the p53-MDM2 auto-regulatory feedback loop (where activated p53 upregulates MDM2 expression), PROTAC degraders overcome this limitation by targeting MDM2 for destruction. acs.orgnih.govscienceopen.comnih.govaacrjournals.orgcreative-biolabs.com

Studies have shown that compounds like MD-224 and MD-222 effectively induce marked depletion of MDM2 protein at low nanomolar concentrations in human leukemia cells. nih.govpatsnap.com This degradation is dependent on the proteasome and the recruited E3 ligase, confirming the PROTAC mechanism of action. acs.orgaacrjournals.org For instance, treatment with proteasome inhibitors like MG-132 or neddylation inhibitors (which are essential for E3 ligase activity) has been shown to block the MDM2 degradation induced by these PROTACs. acs.orgaacrjournals.org

Robust and Sustained p53 Activation Compared to Inhibitory Modalities

The degradation of MDM2 protein by these PROTACs leads to a more robust and sustained activation of the tumor suppressor protein p53 compared to the effect seen with traditional MDM2 inhibitors. nih.govaacrjournals.org MDM2's primary function is to ubiquitinate and degrade p53, thereby keeping p53 levels low in normal cells. scienceopen.comnih.govnih.gov By degrading MDM2, PROTACs effectively remove the main negative regulator of p53, allowing p53 protein levels to accumulate and become activated. nih.govnih.govnih.govaacrjournals.org

While MDM2 inhibitors stabilize p53 by preventing the MDM2-p53 interaction, the subsequent upregulation of MDM2 expression by activated p53 can attenuate this effect over time. scienceopen.comnih.govaacrjournals.org PROTAC degraders, by eliminating MDM2, circumvent this feedback loop, leading to a more pronounced and durable activation of p53 and downstream p53-dependent pathways, such as the induction of cell cycle arrest and apoptosis. nih.govaacrjournals.org

Superior Preclinical Efficacy in Cancer Models

This compound-based MDM2 degraders have demonstrated superior preclinical efficacy in various cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), compared to their inhibitory counterparts. acs.orgnih.govresearchgate.netaacrjournals.orgpatsnap.comcreative-biolabs.com

For example, MD-224 has shown potent inhibition of cell growth in human acute leukemia cell lines with wild-type p53, often exhibiting IC50 values significantly lower than those of this compound. nih.govpatsnap.com In preclinical xenograft models, MD-224 has achieved complete and durable tumor regression. nih.govpatsnap.com Similarly, MI-265 has shown high potency and efficacy in degrading MDM2 and inducing apoptosis in leukemic cells from primary AML samples. researchgate.netcreative-biolabs.comresearchgate.net Studies have also indicated that these degraders are selective for cancer cells with wild-type p53, showing minimal activity in p53-mutated cell lines. nih.govresearchgate.netpatsnap.com

Interactive Table 1: In vitro Potency of this compound and MD-224 in Human Acute Leukemia Cell Lines (Wild-Type p53)

| Cell Line | This compound IC₅₀ (nM) | MD-224 IC₅₀ (nM) |

| RS4;11 | - | 1.5 patsnap.com |

| MV4;11 | - | - |

| Others | - | 4.4–33.1 nih.gov |

Interactive Table 2: Preclinical Efficacy of MD-224 in RS4;11 Xenograft Model

| Compound | Dose/Schedule | Outcome |

| This compound | 100 mg/kg (5 days/week, oral) | Modest tumor growth inhibition (~50%) acs.org |

| MD-224 | 25 mg/kg (Every second day, iv) | Up to 50% tumor regression acs.org |

| MD-224 | - | Complete and durable tumor regression nih.govpatsnap.com |

| Oral PROTAC MDM2 Degrader | 50 mg/kg (5 days/week, oral) | Increased median survival by 26 days aacrjournals.org |

Comparative Analysis of MDM2 Inhibitors versus PROTAC MDM2 Degraders

The development of this compound-based PROTAC MDM2 degraders highlights key differences and potential advantages compared to traditional small molecule MDM2 inhibitors.

| Feature | MDM2 Inhibitors | PROTAC MDM2 Degraders |

| Mechanism of Action | Occupancy-driven; block MDM2-p53 interaction. arvinas.comscienceopen.comnih.gov | Event-driven; induce MDM2 protein degradation via UPS. frontiersin.orgthermofisher.commdpi.comnih.govarvinas.com |

| Effect on MDM2 Protein | Can lead to MDM2 accumulation due to feedback loop. acs.orgnih.govscienceopen.comnih.govaacrjournals.org | Induce potent and rapid MDM2 depletion. nih.govpatsnap.comcenmed.combroadpharm.com |

| p53 Activation | Stabilizes p53, but effect may be attenuated by MDM2 upregulation. scienceopen.comnih.govaacrjournals.org | Leads to robust and sustained p53 activation by removing MDM2. nih.govnih.govnih.govaacrjournals.org |

| Potency | Generally require higher concentrations for effect compared to degraders. nih.govaacrjournals.org | Often effective at lower, sometimes sub-nanomolar, concentrations. nih.govpatsnap.comcenmed.com |

| Efficacy in Models | Show anti-tumor activity, but can be limited by feedback mechanisms. acs.orgscienceopen.comnih.govaacrjournals.org | Demonstrate superior preclinical efficacy and can achieve tumor regression. acs.orgnih.govresearchgate.netnih.govaacrjournals.orgpatsnap.comcreative-biolabs.com |

| Catalytic Activity | Non-catalytic; one inhibitor molecule binds one MDM2 molecule. nih.govarvinas.com | Catalytic; one PROTAC molecule can degrade multiple MDM2 molecules. thermofisher.commdpi.comnih.govarvinas.com |

In contrast, PROTAC MDM2 degraders, by actively targeting MDM2 for degradation, bypass this feedback mechanism. nih.govaacrjournals.org This leads to a more complete removal of MDM2 protein, resulting in potentially more robust and sustained p53 activation and, consequently, enhanced anti-tumor effects. nih.govaacrjournals.org The catalytic nature of PROTACs also means they can be effective at lower concentrations compared to inhibitors. thermofisher.commdpi.comnih.govarvinas.com Preclinical studies have consistently shown the superior efficacy of this compound-based MDM2 degraders over this compound itself in inhibiting cancer cell growth and inducing tumor regression in sensitive models. acs.orgnih.govaacrjournals.orgpatsnap.com

Future Research Trajectories and Conceptual Applications of Mi 1061

Strategies for Overcoming Potential Resistance Mechanisms to MDM2 Inhibition

Despite the promise of MDM2 inhibitors like MI-1061, the development of resistance remains a significant challenge in cancer therapy. Future research aims to elucidate the mechanisms underlying acquired resistance to MDM2 inhibition and develop strategies to circumvent them. Potential resistance mechanisms can involve alterations in the p53 pathway itself, such as mutations in the TP53 gene, or compensatory mechanisms that bypass the need for functional p53.

Research is exploring approaches to overcome resistance, including the development of novel compounds that target MDM2 through alternative mechanisms, such as targeted degradation via Proteolysis-Targeting Chimeras (PROTACs). Studies have shown that PROTACs utilizing MDM2 inhibitors like this compound as a recruiting ligand for E3 ubiquitin ligases can induce potent degradation of MDM2 protein, potentially offering a way to overcome resistance observed with inhibitors that merely block the MDM2-p53 interaction. For instance, an IMiD-based MDM2 PROTAC (MDM2 PROTAC 8) demonstrated superior efficacy compared to this compound in preclinical models, highlighting the potential of this approach to achieve more effective and sustained downregulation of MDM2.

Furthermore, investigating the role of other p53 regulators, such as MDMX (MDM4), and developing dual inhibitors targeting both MDM2 and MDMX are considered strategies to enhance efficacy and overcome resistance that may arise from MDMX overexpression. Understanding the complex interplay between MDM2, MDMX, and p53 will be crucial in designing next-generation inhibitors or combination therapies that can effectively restore p53 function in resistant tumors.

Exploration of Novel Combination Therapeutic Approaches in Preclinical Settings

Preclinical investigations are actively exploring the potential of combining this compound with other therapeutic agents to achieve synergistic anti-tumor effects and potentially overcome or delay the emergence of resistance. The rationale for combination therapy is based on the understanding that cancer cells often rely on multiple pathways for growth and survival, and simultaneously targeting complementary pathways can enhance therapeutic outcomes.

Potential combination partners for MDM2 inhibitors like this compound include conventional chemotherapy agents, other targeted therapies, and immunotherapies. Preclinical studies have investigated combinations of MDM2 inhibitors with agents such as CDK4/6 inhibitors and ER degraders in breast cancer models, showing synergistic activation of cell cycle co-regulatory pathways. Combining MDM2 inhibitors with CDK4-targeting agents has also shown enhanced antitumor efficacy in liposarcoma models.

The combination of MDM2 inhibitors with immunotherapy, particularly immune checkpoint inhibitors, is another promising area of research. Studies suggest that pharmacological inhibition of MDM2 can enhance the response of cancer cells to immune checkpoint inhibitors, providing a rationale for such combinations in preclinical and potentially future clinical studies. Exploring these novel combinations in relevant preclinical models, including in vitro cell line models, primary cell cultures, and in vivo xenograft or syngeneic models, is essential to identify the most effective treatment strategies.

Investigation of this compound's Role in Specific Cancer Subtypes with Wild-Type p53

This compound's mechanism of action is primarily dependent on the presence of wild-type p53. Therefore, future research is focused on thoroughly investigating its potential role in specific cancer subtypes that frequently retain wild-type p53. These include certain types of sarcomas, leukemias, and specific subtypes of solid tumors like breast cancer.

Preclinical studies with this compound have already demonstrated its activity in SJSA-1 osteosarcoma cells and xenografts, which harbor amplified MDM2 and wild-type TP53. frontiersin.orgglpbio.comnih.gov Its efficacy has also been shown in HCT-116 colorectal carcinoma cells with wild-type p53 and in human acute leukemia cell lines with wild-type p53. frontiersin.orgnih.gov Further research is needed to systematically evaluate the sensitivity of a broader range of cancer cell lines and patient-derived xenografts representing various wild-type p53 cancer subtypes to this compound as a single agent and in combination therapies. This will help identify the cancer types and patient populations most likely to benefit from this compound-based treatments.

Advanced Computational and Structural Biology Approaches for Further Optimization

Advanced computational and structural biology approaches play a crucial role in the ongoing optimization of MDM2 inhibitors like this compound and the design of next-generation compounds. These approaches can provide detailed insights into the interaction between inhibitors and the MDM2 protein, guiding the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.

Structural studies, such as X-ray crystallography, can reveal the binding mode of this compound within the p53-binding pocket of MDM2, providing a molecular basis for its high affinity. glpbio.com Computational techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of potential new inhibitors, analyze their stability, and guide chemical modifications to enhance their desired properties.

Furthermore, computational approaches can assist in understanding the dynamic nature of the MDM2-p53 interaction and the impact of post-translational modifications on this interaction. This knowledge can inform the design of inhibitors that can more effectively disrupt the complex and reactivate p53. The design of PROTACs, for instance, heavily relies on computational modeling to design appropriate linkers that facilitate the ternary complex formation between the target protein (MDM2), the PROTAC molecule (containing an MDM2 ligand like this compound and an E3 ligase ligand), and the E3 ligase.

Understanding the Feedback Loops Governing MDM2 Homeostasis and p53 Reactivation

A fundamental aspect of the p53 pathway is the autoregulatory negative feedback loop between MDM2 and p53. p53, upon activation, induces the transcription of MDM2, and MDM2, in turn, binds to p53, promoting its ubiquitination and proteasomal degradation, thereby keeping p53 levels low under normal conditions. Inhibiting the MDM2-p53 interaction with compounds like this compound disrupts this feedback loop, leading to p53 stabilization and activation.

Future research aims to gain a deeper understanding of the intricacies of this feedback loop and how it is affected by MDM2 inhibition. This includes investigating the kinetics of p53 stabilization and the downstream transcriptional activation of p53 target genes following this compound treatment. Understanding the dynamics of MDM2 protein levels after inhibition, considering that p53 activation can lead to increased MDM2 transcription, is also important.

Q & A

Q. What is the molecular mechanism of MI-1061 in disrupting the MDM2-p53 interaction, and how is this characterized experimentally?

this compound inhibits the MDM2-p53 interaction by binding to MDM2 with high affinity (IC₅₀ = 4.4 nM; Kᵢ = 0.16 nM), thereby stabilizing p53 and activating its tumor-suppressive functions . Experimentally, this is validated using:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

- Western blotting to assess p53 and MDM2 protein levels in cancer cell lines (e.g., p53-wildtype models). For example, this compound treatment at 1–10 nM increases p53 expression by 1.8–2.7-fold and MDM2 by 1.3–1.7-fold due to p53-mediated feedback regulation .

- Apoptosis assays (e.g., Annexin V staining, caspase-3 activation) to confirm functional downstream effects .

Q. Which experimental models are appropriate for evaluating this compound’s antitumor efficacy?

- In vitro : Use p53-wildtype cancer cell lines (e.g., SJSA-1 osteosarcoma) to assess dose-dependent p53 activation and apoptosis induction via flow cytometry or luminescence-based caspase assays .

- In vivo : Xenograft models with oral administration of this compound (e.g., 50–100 mg/kg) to measure tumor regression, p53 target gene expression (e.g., PUMA, BAX), and pharmacokinetic parameters (bioavailability, half-life) .

Q. How do researchers determine the optimal dosage range for this compound in preclinical studies?

Conduct dose-response experiments in vitro (1–10 nM) and in vivo (25–100 mg/kg) to establish efficacy thresholds and toxicity limits. Use pharmacodynamic markers (e.g., p53 stabilization, MDM2 levels) to validate target engagement .

Advanced Research Questions

Q. How should researchers address contradictory data on MDM2 expression following this compound treatment?

this compound increases MDM2 levels in vitro (e.g., 1.7-fold at 10 nM) due to p53-mediated transcriptional upregulation, which may initially appear contradictory to its role as an MDM2 inhibitor . To resolve this:

- Perform time-course experiments to distinguish acute inhibition (MDM2-p53 binding blockade) from delayed feedback effects (p53-induced MDM2 transcription).

- Combine this compound with protein synthesis inhibitors (e.g., cycloheximide) to isolate direct vs. indirect effects on MDM2 .

Q. What methodological strategies improve the reproducibility of this compound’s effects across experimental systems?

- Standardize assays : Use orthogonal methods (e.g., immunofluorescence for p53 localization, qPCR for target genes) to confirm findings .

- Control for p53 status : Verify cell line genotypes (e.g., CRISPR-validated p53-wildtype vs. mutant models) to avoid confounding results .

- Report detailed protocols : Follow guidelines for experimental rigor (e.g., Beilstein Journal’s requirements for compound characterization and dose documentation) .

Q. How can researchers optimize this compound’s therapeutic window in combination therapies?

- Synergy screens : Use the Chou-Talalay method to evaluate this compound combined with DNA-damaging agents (e.g., cisplatin) or PARP inhibitors .

- Pharmacokinetic alignment : Ensure overlapping plasma half-lives and compatible administration routes (e.g., oral this compound + intravenous chemotherapy) .

Q. What are the challenges in translating this compound’s in vitro potency to in vivo efficacy?

- Bioavailability limitations : Monitor this compound’s solubility and metabolic stability using LC-MS/MS pharmacokinetic profiling .

- Tumor microenvironment factors : Assess hypoxia and stromal interactions in patient-derived xenograft (PDX) models to mimic clinical resistance mechanisms .

Methodological Resources

- Experimental design : Follow Beilstein Journal guidelines for compound characterization, including elemental analysis and spectral data for new derivatives .

- Data interpretation : Use tools like GraphPad Prism for dose-response curve fitting and statistical validation of p53 activation thresholds .

- Ethical reporting : Adhere to standards for preclinical data transparency (e.g., ARRIVE guidelines) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.